2-Allyl-3-methyl-1,2-dihydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-3-methyl-1,2-dihydroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with an allyl group at the second position and a methyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3-methyl-1,2-dihydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-allylaniline with 3-methyl-1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Allyl-3-methyl-1,2-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-2-ones, tetrahydroquinoxalines, and substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
2-Allyl-3-methyl-1,2-dihydroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 2-Allyl-3-methyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound with a similar core structure but without the allyl and methyl groups.
2-Methylquinoxaline: Similar structure but lacks the allyl group.
3-Allylquinoxaline: Similar structure but lacks the methyl group.
Uniqueness: 2-Allyl-3-methyl-1,2-dihydroquinoxaline is unique due to the presence of both allyl and methyl groups, which confer distinct chemical and biological properties.
Biologische Aktivität
Overview
2-Allyl-3-methyl-1,2-dihydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. Its unique structure, characterized by an allyl group at the second position and a methyl group at the third position of the quinoxaline ring, contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to bind to various enzymes and receptors, inhibiting their activity and thereby disrupting critical cellular processes such as DNA replication and cell proliferation. This mechanism is particularly relevant in cancer biology, where the inhibition of enzymes involved in these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating effectiveness as a potential candidate for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored through several studies. For instance, it has been reported that derivatives of this compound can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro studies have shown that certain derivatives exhibit promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .
Study on Anticancer Properties
In a study evaluating the anticancer effects of synthesized quinoxaline derivatives, compounds derived from this compound were tested for their cytotoxicity against MCF-7 and HCT-116 cell lines. The most active compounds exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming the reference drug doxorubicin (IC50 3.23 µg/mL) . These findings underscore the potential of this compound in developing effective anticancer therapies.
Evaluation of VEGFR-2 Inhibition
Another study focused on the VEGFR-2 inhibitory activity of synthesized compounds related to this compound. Compounds demonstrated IC50 values ranging from 2.6 nM to 5.4 nM, indicating a potent inhibitory effect compared to the standard drug sorafenib (IC50 = 3.07 nM). This highlights the therapeutic potential of these derivatives in targeting angiogenesis in tumors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other quinoxaline derivatives:
Compound Name | Structure Characteristics | Notable Biological Activity |
---|---|---|
Quinoxaline | Basic quinoxaline structure | Limited biological activity |
2-Methylquinoxaline | Methyl group at position two | Moderate antimicrobial properties |
3-Allylquinoxaline | Allyl group at position three | Enhanced anticancer activity |
2-Allyl-3-methyl... | Allyl at position two, methyl at position three | Significant antimicrobial & anticancer activity |
The presence of both allyl and methyl groups in this compound enhances its biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
3-methyl-2-prop-2-enyl-1,2-dihydroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8,10,14H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRENXCQIVBYLQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC1CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550773 |
Source
|
Record name | 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113477-68-2 |
Source
|
Record name | 3-Methyl-2-(prop-2-en-1-yl)-1,2-dihydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.